Octahydroindolizine-3-carboxylic acid
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Overview
Description
Octahydroindolizine-3-carboxylic acid is a heterocyclic compound with a unique structure that includes an indolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydroindolizine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of isatins and dimethyl sulfoxide (DMSO) in a one-pot cascade reaction. This method includes the generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure . Another approach involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, forming the corresponding imine and subsequent cyclization using a base and a catalytic amount of copper iodide (CuI) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Octahydroindolizine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at positions on the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully or partially reduced forms of the compound. Substitution reactions can introduce various functional groups onto the indolizine ring.
Scientific Research Applications
Octahydroindolizine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research into the medicinal applications of this compound is ongoing, with some derivatives being investigated for their therapeutic potential.
Mechanism of Action
The mechanism by which octahydroindolizine-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other indolizine derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares a similar indole ring structure but differs in its specific functional groups and reactivity.
Indolizine derivatives: Compounds like camptothecin and its analogs (irinotecan, topotecan) have similar core structures and are known for their biological activities.
Uniqueness
Octahydroindolizine-3-carboxylic acid is unique due to its specific ring structure and the presence of the carboxylic acid group
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-4-7-3-1-2-6-10(7)8/h7-8H,1-6H2,(H,11,12) |
InChI Key |
AMIOMOLVGNISHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)CCC2C(=O)O |
Origin of Product |
United States |
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